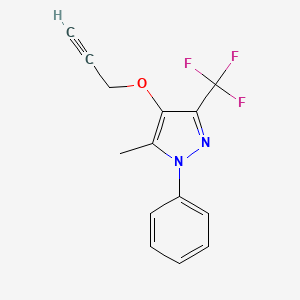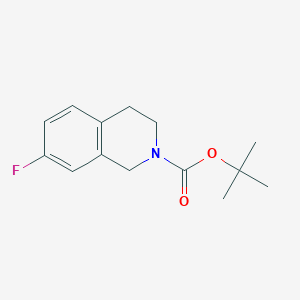
5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTP is a pyrazole derivative that is structurally similar to other compounds that have been found to have pharmacological properties.
科学的研究の応用
Fragment-Based Lead Discovery
Research has identified analogs of pyrazole derivatives as novel, low molecular weight inhibitors of protein kinase B (PKB), leveraging fragment-based screening techniques. These studies demonstrate the utility of such compounds in the rapid development of potent and ligand-efficient analogs through structure-based design, supported by protein-ligand structure determinations. This application underscores the potential of pyrazole derivatives in therapeutic interventions targeting PKB, a critical player in cellular pathways related to cancer and other diseases (Saxty et al., 2007).
Supramolecular Chemistry and Host-Guest Interactions
Studies on pyrazole ester derivatives have explored their affinity and stability towards acetone molecules, evidenced by NMR and cyclic voltammetric titration. These investigations highlight the compound's role as a receptor for acetone, facilitated by specific intermolecular interactions such as hydrogen bonding and C-H⋯π interactions. Such findings have implications for the design of new molecular recognition systems and sensors (Tewari et al., 2014).
Structural and Spectral Investigations
Research combining experimental and theoretical studies has been conducted on biologically important pyrazole-4-carboxylic acid derivatives. These studies encompass synthetic routes, characterization through NMR and FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Theoretical investigations such as density functional theory (DFT) calculations provide insights into the molecule's electronic structure, including HOMO-LUMO energy levels. This comprehensive approach aids in understanding the structural, electronic, and thermal properties of pyrazole derivatives, relevant for their application in various biological and chemical contexts (Viveka et al., 2016).
Antimicrobial Agent Development
The design and synthesis of pyrazole derivatives have been pursued for their potential as antimicrobial agents. By employing strategies such as the Vilsmeier–Haack reaction approach, researchers have developed compounds exhibiting broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This line of research opens avenues for the development of new therapeutic agents against various bacterial and fungal infections (Bhat et al., 2016).
Novel Synthesis Approaches
Innovative synthetic methodologies for pyrazoles, featuring functionalized side chains and varied substituents, demonstrate the versatility of these compounds in organic synthesis. Such methods facilitate the preparation of pyrazoles with specific functional groups, enabling their application in the development of ligands for metal coordination, highlighting their utility in catalysis and material science (Grotjahn et al., 2002).
特性
IUPAC Name |
5-methyl-1-phenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c1-3-9-20-12-10(2)19(11-7-5-4-6-8-11)18-13(12)14(15,16)17/h1,4-8H,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFPZEWUWAICHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758195.png)
![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2758196.png)
![6-Chloro-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2758198.png)
![Methyl 2-(4-chlorophenyl)-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}acetate](/img/structure/B2758199.png)
![8-Methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2758201.png)
![Ethyl 4-(6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2758203.png)
![6-(2-Methoxyphenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2758206.png)
![2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2758208.png)
![6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(oxan-2-yloxy)hexanamide](/img/structure/B2758209.png)
![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2758210.png)
